Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Overview
Description
“Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical compound with the CAS Number: 903129-94-2 . It has a molecular weight of 225.63 . The IUPAC name for this compound is ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For example, it has been used in the synthesis of novel 6-azapteridines and oxazinotriazines, showcasing its utility in constructing complex molecules with potential applications in medicinal chemistry and material sciences (Wamhoff & Tzanova, 2003). Similarly, its derivative, ethyl 5-amino-1,2,4-triazine-6-carboxylates, has been engaged in condensation reactions with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, illustrating its versatility in synthetic organic chemistry (Wamhoff & Tzanova, 2003).
Novel Antitumor Agents
Research into the antiproliferative activities of pyrrolo[2,1-f][1,2,4]triazine derivatives has identified compounds with significant potential as antitumor agents. Synthesized derivatives exhibited selective inhibitory effects against certain cancer cell lines, pointing to the promise of ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives in the development of new cancer therapies (Zhang et al., 2018).
Organic Synthesis and New Methodologies
The compound has also been instrumental in developing new synthetic methodologies. For example, a study demonstrated a one-pot preparation technique for pyrrolo[2,1-f]-[1,2,4]triazine derivatives, highlighting the compound's role in facilitating efficient and novel approaches to chemical synthesis (Quintela, Moreira, & Peinador, 1996).
Biochemical Studies
While not directly related to ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, studies on related s-triazine compounds provide insights into biochemical interactions and metabolic pathways. For example, research on the metabolism of certain s-triazine herbicides in rats has shed light on the biotransformation processes that such compounds undergo, including pathways like N-desethylation and conjugation with glutathione (Crayford & Hutson, 1972).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMTWUNSKPQWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592051 | |
Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
CAS RN |
903129-94-2 | |
Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903129-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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